molecular formula C30H58O2 B14296939 Dodecyl octadec-2-enoate CAS No. 115157-79-4

Dodecyl octadec-2-enoate

Cat. No.: B14296939
CAS No.: 115157-79-4
M. Wt: 450.8 g/mol
InChI Key: PWSGECUASRRMRI-UHFFFAOYSA-N
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Description

Dodecyl octadec-2-enoate is a monoester derived from dodecanol (C₁₂H₂₅OH) and octadec-2-enoic acid (C₁₇H₃₃COOH, with a double bond at the Δ² position). Its molecular formula is C₃₀H₅₈O₂, and its molecular weight is approximately 458.77 g/mol. The compound features a long hydrophobic alkyl chain (dodecyl group) and a monounsaturated fatty acid moiety, which imparts unique physicochemical properties. The double bond at position 2 in the octadecenoate chain introduces steric and electronic effects, influencing melting behavior, solubility, and oxidative stability compared to saturated analogs.

Properties

CAS No.

115157-79-4

Molecular Formula

C30H58O2

Molecular Weight

450.8 g/mol

IUPAC Name

dodecyl octadec-2-enoate

InChI

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3

InChI Key

PWSGECUASRRMRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl octadec-2-enoate can be synthesized through the esterification of octadec-9-enoic acid with dodecanol. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dodecyl octadec-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecyl octadec-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dodecyl octadec-2-enoate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. It may also interact with specific proteins, modulating their activity and function. These interactions can affect various cellular processes, including signal transduction, membrane transport, and enzyme activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between dodecyl octadec-2-enoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₃₀H₅₈O₂ 458.77 Monoester, monounsaturated fatty acid Δ² double bond in C18 chain
Dodecyl octanoate C₂₀H₄₀O₂ 312.53 Monoester, saturated fatty acid Shorter saturated C8 chain
1,2-Ethanediyl ester octadecanoic acid C₃₈H₇₄O₄ 594.99 Diester, saturated fatty acid Symmetrical diester with C18 chains
Octaethylene glycol monododecyl ether C₂₈H₅₈O₉ 538.75 Ether, polyethylene glycol chain Nonionic surfactant with ethylene oxide groups

Physicochemical Properties

Melting Point and Solubility: The Δ² double bond in this compound reduces intermolecular van der Waals forces, leading to a lower melting point compared to saturated analogs like dodecyl octadecanoate. For example, dodecyl octanoate (saturated C8 chain) is a liquid at room temperature but solidifies below 0°C, while this compound likely remains liquid at lower temperatures due to unsaturation . The diester 1,2-ethanediyl ester octadecanoic acid has a higher molecular symmetry and saturated structure, resulting in a higher melting point (estimated >60°C) compared to monoesters .

Surfactant Behavior: Octaethylene glycol monododecyl ether (C12E8) is a nonionic surfactant with a hydrophilic polyethylene glycol chain. Its HLB (hydrophilic-lipophilic balance) value is ~13.2, making it water-soluble and effective in micelle formation. In contrast, this compound lacks a polar head group, rendering it insoluble in water but soluble in nonpolar solvents .

Oxidative Stability: The Δ² double bond in this compound increases susceptibility to oxidation compared to saturated esters like dodecyl octanoate. This property is critical in applications requiring long-term stability, such as lubricants or cosmetics .

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